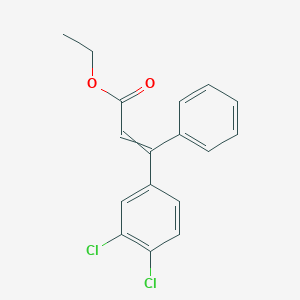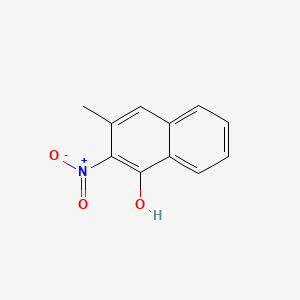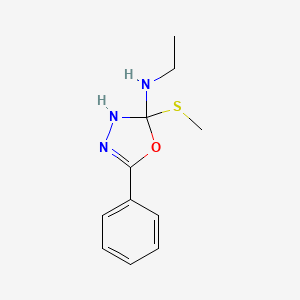
2,4-Pentanedione, 3-(2-bromo-2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Pentanedione, 3-(2-bromo-2-propenyl)- is an organic compound that belongs to the class of diketones It is characterized by the presence of two carbonyl groups (C=O) at the 2 and 4 positions of the pentane chain, with a 2-bromo-2-propenyl substituent at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-(2-bromo-2-propenyl)- typically involves the bromination of 2,4-pentanedione followed by the introduction of the 2-propenyl group. The reaction conditions often include the use of bromine (Br2) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation to obtain the compound in high purity. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Pentanedione, 3-(2-bromo-2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The bromine atom in the 2-bromo-2-propenyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,4-Pentanedione, 3-(2-bromo-2-propenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-Pentanedione, 3-(2-bromo-2-propenyl)- involves its interaction with various molecular targets and pathways. The compound can undergo keto-enol tautomerism, where the keto form (with carbonyl groups) and the enol form (with hydroxyl groups) are in equilibrium. This tautomerism plays a crucial role in its reactivity and interactions with other molecules. The presence of the 2-bromo-2-propenyl group also allows for additional reactivity through substitution and elimination reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Pentanedione: A simpler diketone without the 2-bromo-2-propenyl substituent.
3-Bromo-2,4-pentanedione: Similar structure but lacks the 2-propenyl group.
3-Allyl-2,4-pentanedione: Contains an allyl group instead of the 2-bromo-2-propenyl group.
Uniqueness
2,4-Pentanedione, 3-(2-bromo-2-propenyl)- is unique due to the presence of both the bromine and propenyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical transformations and interactions compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
113478-92-5 |
|---|---|
Molekularformel |
C8H11BrO2 |
Molekulargewicht |
219.08 g/mol |
IUPAC-Name |
3-(2-bromoprop-2-enyl)pentane-2,4-dione |
InChI |
InChI=1S/C8H11BrO2/c1-5(9)4-8(6(2)10)7(3)11/h8H,1,4H2,2-3H3 |
InChI-Schlüssel |
XGERRORSQCWMOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(CC(=C)Br)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene](/img/structure/B14308412.png)
![1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14308421.png)
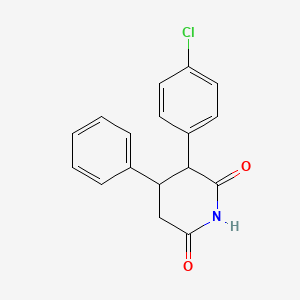

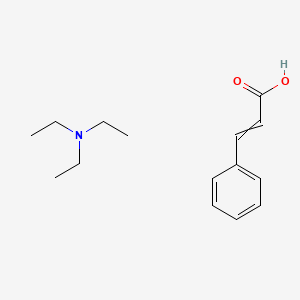
![5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol](/img/structure/B14308441.png)

![{[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid](/img/structure/B14308450.png)

